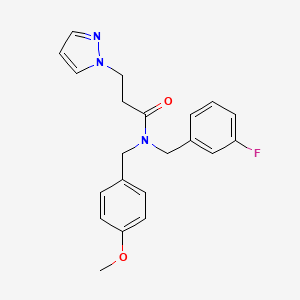![molecular formula C17H23NO2 B5903973 2-ethyl-1-{4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}pyrrolidine](/img/structure/B5903973.png)
2-ethyl-1-{4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-1-{4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}pyrrolidine, also known as EPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-ethyl-1-{4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}pyrrolidine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. 2-ethyl-1-{4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}pyrrolidine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Biochemical and Physiological Effects
2-ethyl-1-{4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}pyrrolidine has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-bacterial effects. In animal studies, 2-ethyl-1-{4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}pyrrolidine has been shown to reduce inflammation and pain in models of arthritis and other inflammatory conditions. It has also been shown to inhibit the growth of cancer cells and bacteria in vitro.
Advantages and Limitations for Lab Experiments
2-ethyl-1-{4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}pyrrolidine has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize in large quantities, making it suitable for scale-up studies. However, one limitation of 2-ethyl-1-{4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}pyrrolidine is its relatively low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-ethyl-1-{4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}pyrrolidine. One area of interest is its potential as a drug candidate for the treatment of inflammatory and cancerous diseases. Further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties. Another area of interest is its potential as a building block for the synthesis of novel materials with unique properties. Finally, studies on the environmental impact of 2-ethyl-1-{4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}pyrrolidine and its potential use in agriculture may provide insights into its applications in sustainable agriculture.
Synthesis Methods
2-ethyl-1-{4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}pyrrolidine can be synthesized through a multi-step process that involves the reaction of 2-ethylpyrrolidine with 4-hydroxybenzoyl chloride in the presence of a base. The resulting intermediate is then reacted with 2-methylprop-2-en-1-ol to form the final product. This synthesis method has been optimized to yield high purity 2-ethyl-1-{4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}pyrrolidine, making it suitable for various research applications.
Scientific Research Applications
2-ethyl-1-{4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}pyrrolidine has been studied extensively for its potential applications in various fields, including drug discovery, material science, and agriculture. In drug discovery, 2-ethyl-1-{4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}pyrrolidine has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising candidate for the development of new drugs. In material science, 2-ethyl-1-{4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}pyrrolidine has been used as a building block for the synthesis of novel polymers and materials with unique properties. In agriculture, 2-ethyl-1-{4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}pyrrolidine has been shown to improve crop yield and resistance to pests and diseases.
properties
IUPAC Name |
(2-ethylpyrrolidin-1-yl)-[4-(2-methylprop-2-enoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-4-15-6-5-11-18(15)17(19)14-7-9-16(10-8-14)20-12-13(2)3/h7-10,15H,2,4-6,11-12H2,1,3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYPNCVWHRPSGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCN1C(=O)C2=CC=C(C=C2)OCC(=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 6-{[(2-methoxyethyl)(2-thienylmethyl)amino]methyl}pyridine-2-carboxylate](/img/structure/B5903901.png)
![N-(1-{4-[(diethylamino)methyl]-5-ethyl-2-furoyl}pyrrolidin-3-yl)-N-ethylacetamide](/img/structure/B5903906.png)
amino]carbonyl}phenyl)-2-methyl-3-furamide](/img/structure/B5903907.png)
![2-{[benzyl(3-hydroxy-2-methylpropyl)amino]methyl}-6-methylpyridin-3-ol](/img/structure/B5903922.png)
![N-1-adamantyl-N'-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]malonamide](/img/structure/B5903928.png)

![3-(butyrylamino)-N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B5903938.png)
![1-[3-(1H-pyrazol-1-ylmethyl)phenyl]-N-(pyridin-3-ylmethyl)-N-(3-thienylmethyl)methanamine](/img/structure/B5903946.png)
![N-(2-methoxybenzyl)-N-[4-(1H-pyrazol-1-yl)benzyl]cyclopropanamine](/img/structure/B5903947.png)
![N'-(3-ethylphenyl)-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]succinamide](/img/structure/B5903953.png)
![N-[1-(1-cyclopropylethyl)-4-methyl-1H-pyrazol-5-yl]-2-(1H-pyrazol-1-yl)benzamide](/img/structure/B5903959.png)
![1-(2-amino-2-oxoethyl)-N-[3-(pyridin-3-ylamino)propyl]piperidine-3-carboxamide](/img/structure/B5903961.png)
![5-{2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile](/img/structure/B5903965.png)
![N-methyl-2-({[2-(propylthio)pyrimidin-5-yl]methyl}amino)ethanesulfonamide](/img/structure/B5903983.png)